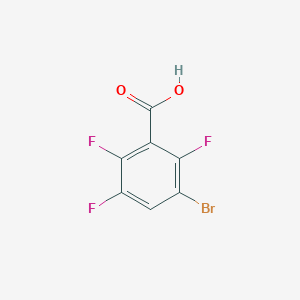

3-Bromo-2,5,6-trifluorobenzoic acid

Description

Contextualization within Polyfluorinated Aromatic Systems Research

Polyfluorinated aromatic compounds are a significant class of molecules in modern chemistry, primarily due to the unique effects of fluorine substitution. The high electronegativity and small size of fluorine atoms can profoundly alter the electronic properties, stability, and reactivity of an aromatic ring. This often leads to enhanced thermal stability and unique intermolecular interactions.

While detailed research specifically contextualizing 3-Bromo-2,5,6-trifluorobenzoic acid within this field is limited in publicly available literature, its structure is characteristic of a polyfluorinated aromatic system. Such compounds are generally explored for their utility as building blocks in materials science and medicinal chemistry. The presence of multiple fluorine atoms can influence molecular conformation and binding affinities to biological targets, a key area of investigation in drug discovery.

Significance as a Precursor in Complex Molecule Synthesis

Halogenated benzoic acids are fundamental precursors in organic synthesis, serving as versatile starting materials for constructing more complex molecular architectures through various cross-coupling reactions and functional group transformations. The bromine atom in this compound can participate in reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. The carboxylic acid group can be converted into esters, amides, or other functional groups.

Although specific examples of complex molecules synthesized directly from this compound are not extensively documented in available research, related polyfluorinated and brominated benzoic acids serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, similar structures are used to create kinase inhibitors for cancer therapy and to develop new anti-inflammatory agents. nbinno.com The unique substitution pattern of this compound makes it a potentially valuable, albeit currently under-documented, building block for the synthesis of novel, highly functionalized molecules.

Properties of this compound

Below is an interactive table summarizing the key properties of the compound.

| Property | Value | Source |

| CAS Number | 118829-12-2 | sigmaaldrich.comsigmaaldrich.comambeed.com |

| Molecular Formula | C7H2BrF3O2 | synquestlabs.comambeed.com |

| Molecular Weight | 254.99 g/mol | sigmaaldrich.comsynquestlabs.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | |

| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5,6-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKADJZHHXKPMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2,5,6 Trifluorobenzoic Acid and Analogues

Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position on a trifluorinated benzoic acid precursor is a critical step in the synthesis of the target molecule. The directing effects of the existing fluorine atoms and the carboxylic acid group, combined with the choice of reagents and conditions, govern the outcome of the bromination reaction.

Direct electrophilic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. For the synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid, a logical precursor would be 2,4,5-trifluorobenzoic acid. sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic bromine species attacks the electron-rich aromatic ring. The inherent directing effects of the substituents on the precursor are paramount. The carboxylic acid group is a deactivating, meta-directing group, while fluorine atoms are deactivating yet ortho-, para-directing. The interplay of these electronic effects determines the position of the incoming bromine atom.

In a typical procedure, the benzoic acid derivative is treated with molecular bromine. ijisrt.com The reaction can be carried out without a solvent or catalyst, sometimes utilizing methods like sonication to promote the reaction. ijisrt.com For example, the bromination of m-aminobenzoic acid is achieved by passing bromine vapor through an aqueous solution of the acid, leading to the precipitation of the tribrominated product. orgsyn.org This highlights that direct halogenation can be effective, but achieving monosubstitution at a specific site on a poly-halogenated ring can be challenging and often leads to a mixture of isomers.

To enhance the reaction rate and control selectivity, catalysts and oxidizing agents are frequently employed in electrophilic bromination. Molecular bromine itself is a moderate electrophile, but its reactivity can be significantly increased by the addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). google.comacsgcipr.org The catalyst polarizes the Br-Br bond, creating a more potent electrophilic bromine species ("Br+"), which facilitates the attack on the deactivated fluorinated ring.

Oxidizing agents can also be used to generate the electrophilic bromine species from a bromide source, such as sodium bromide (NaBr). nih.gov This approach is often considered a greener alternative to using elemental bromine. acsgcipr.org For instance, hydrogen peroxide (H₂O₂) can be used to oxidize bromide ions in situ. acsgcipr.orgnih.gov The choice of the oxidizing agent is critical; halogens themselves are oxidizing agents, with their strength decreasing down the group (F₂ > Cl₂ > Br₂ > I₂). libretexts.org Biomimetic systems inspired by flavin-dependent halogenases have been developed, using oxygen from the air as the terminal oxidant in conjunction with a catalyst like alloxan (B1665706) and a reductant to halogenate substrates. nih.gov These systems can offer high efficiency and selectivity under mild conditions. nih.gov

Table 1: Selected Reagent Systems for Aromatic Bromination

| Brominating Agent | Catalyst/Oxidant | Key Features | Reference |

|---|---|---|---|

| Br₂ | AlCl₃ or FeBr₃ (Lewis Acids) | Increases electrophilicity of bromine for reaction with deactivated rings. | google.com |

| NaBr | H₂O₂ | In situ generation of electrophilic bromine from a bromide salt. | nih.gov |

| N-Bromosuccinimide (NBS) | Photochemical or Radical Initiator | Typically used for radical bromination at benzylic positions, but can be used for aromatic bromination under specific conditions. | researchgate.net |

| NaBr | O₂/Alloxan/Ascorbic Acid | Biomimetic system mimicking halogenase enzymes for aerobic oxidative bromination. | nih.gov |

Controlling positional selectivity, or regioselectivity, is the foremost challenge in the synthesis of specifically substituted aromatic compounds. In free-radical halogenation, the selectivity is influenced by the stability of the radical intermediate (tertiary > secondary > primary). youtube.commasterorganicchemistry.com Bromination is generally more selective than chlorination because the hydrogen abstraction step is endothermic and the transition state more closely resembles the radical intermediate. youtube.commasterorganicchemistry.com

For electrophilic aromatic substitution, selectivity is governed by the electronic properties of the substituents already on the ring. However, when the desired isomer is not the one favored by these directing effects, more sophisticated strategies are required. One powerful approach is the use of a directing group, which is temporarily installed on the molecule to guide the halogenation to a specific C-H bond, often in the ortho or meta position.

Recent advances have demonstrated the utility of transition-metal catalysis in overcoming the inherent selectivity of the substrate. For example, palladium(II)-catalyzed C-H bromination has been developed to selectively introduce bromine at the meta-position of benzoic acid and aniline (B41778) derivatives. rsc.org This method utilizes a directing group that coordinates to the palladium catalyst, positioning it to activate a specific C-H bond that would otherwise be unreactive. Such methods provide access to isomers that are difficult or impossible to obtain through classical electrophilic substitution pathways. rsc.org

Fluorination Strategies in Benzoic Acid Synthesis

The synthesis of the trifluorinated benzoic acid core itself relies on modern fluorination techniques. Direct fluorination with elemental fluorine is highly hazardous and rarely used in laboratory synthesis. Instead, methods involving transition-metal catalysis have become indispensable for the precise introduction of fluorine atoms onto an aromatic ring.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. youtube.com While direct palladium-catalyzed C-H fluorination of simple arenes remains a challenge, significant progress has been made using pre-functionalized starting materials. nih.govharvard.edu One of the most successful approaches involves the fluorination of arylboronic acids or their derivatives. nih.govharvard.edu These boron compounds can be prepared from the corresponding benzoic acids. The palladium-catalyzed reaction then transfers a fluoride (B91410) ion from a fluorine source, such as silver(I) fluoride (AgF) or Selectfluor, to the aromatic ring. The mechanism is proposed to proceed through an unusual Pd(III) intermediate. nih.govharvard.edu

Another palladium-catalyzed method is fluorocarbonylation, where a carbonyl group and a fluorine atom are introduced simultaneously. organic-chemistry.orgnih.gov In this process, an aryl halide is reacted with a carbon monoxide source and a fluoride source in the presence of a palladium catalyst. organic-chemistry.orgnih.gov This yields an acyl fluoride, which can be readily hydrolyzed to the corresponding benzoic acid. organic-chemistry.org

Copper-catalyzed reactions have emerged as powerful and often more economical alternatives to palladium-based systems for fluorination. A notable development is the copper-catalyzed, directing group-assisted ortho-C-H fluorination of benzoic acid derivatives. acs.org In this method, the benzoic acid is first converted to an amide that contains a directing group (e.g., an 8-aminoquinoline (B160924) group). This group chelates to a copper(I) catalyst, delivering it to the ortho C-H bond for selective fluorination using a source like silver fluoride (AgF). acs.org The directing group can be cleaved afterward to reveal the ortho-fluorinated benzoic acid. acs.org

More recently, photoinduced copper-catalyzed decarboxylative fluorination has been developed as a novel strategy. acs.orgnih.gov This method takes advantage of a ligand-to-metal charge transfer (LMCT) process. A copper(II) carboxylate complex, formed from the benzoic acid starting material, undergoes photo-irradiation, leading to radical decarboxylation (loss of CO₂) and the formation of an aryl radical. This radical is then trapped by a high-valent arylcopper(III) intermediate, which undergoes reductive elimination to form the C-F bond. acs.orgnih.gov This approach avoids the need for pre-functionalization or directing groups, offering a conceptually new pathway for the fluorination of aromatic carboxylic acids. acs.orgnih.govrsc.org

Table 2: Comparison of Copper-Catalyzed Fluorination Methods for Benzoic Acids

| Method | Catalyst System | Fluoride Source | Key Feature | Reference |

|---|---|---|---|---|

| Directing Group-Assisted C-H Fluorination | CuI | AgF | Excellent regioselectivity for ortho-fluorination. Requires installation/removal of a directing group. | acs.org |

| Photoinduced Decarboxylative Fluorination | Cu(II) salt | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Direct conversion of the carboxylic acid group to a fluorine atom under mild, photo-induced conditions. | acs.orgnih.gov |

Photoinduced Ligand to Metal Charge Transfer (LMCT) Decarboxylative Fluorination

A frontier in fluorination chemistry is the use of photoinduced processes. While well-established for aliphatic carboxylic acids, the decarboxylative fluorination of aromatic carboxylic acids presents a significant challenge due to the high energy barrier for breaking the aryl-carboxyl bond. wpmucdn.comtotalpharmaceuticaltopics.com A promising strategy to overcome this involves a photoinduced ligand-to-metal charge transfer (LMCT) mechanism. tandfonline.com

In this approach, the aromatic carboxylate coordinates with a metal salt, such as a copper or cerium species, forming a complex. tandfonline.comgoogle.com Upon irradiation with light, an electron is transferred from the carboxylate ligand to the metal center. This LMCT process generates a highly reactive aryl radical via the loss of carbon dioxide. This radical can then be trapped by a fluorine source to yield the desired fluorinated aromatic compound.

Recent research has demonstrated a conceptually novel approach using a copper-based system that proceeds through a putative high-valent arylcopper(III) complex, enabling the fluorination of benzoic acids under milder conditions than traditional thermal methods. totalpharmaceuticaltopics.com Another developed method utilizes an inexpensive cerium salt under ligand-free conditions, which also proceeds through the light-induced formation of an alkyl radical from the corresponding carboxylate. google.com

Table 1: Key Features of LMCT Decarboxylative Fluorination

| Feature | Description |

| Mechanism | Photoinduced Ligand-to-Metal Charge Transfer (LMCT) followed by decarboxylation to form an aryl radical. |

| Catalysts | Typically involves earth-abundant metals like copper or cerium. tandfonline.comgoogle.com |

| Conditions | Generally mild, using visible light at or near room temperature. totalpharmaceuticaltopics.com |

| Challenge | High activation barrier for aromatic carboxylic acids compared to aliphatic ones. wpmucdn.comtotalpharmaceuticaltopics.com |

| Advantage | Avoids harsh conditions and stoichiometric oxidants often required in traditional methods. tandfonline.com |

Multi-Step Conversions from Halogenated Precursors

Utilizing 1-Bromo-2,4,5-trifluorobenzene as a Synthetic Synthon

A common and practical route to this compound involves the use of 1-Bromo-2,4,5-trifluorobenzene as a starting material, or synthon. This method typically employs organometallic chemistry, specifically the formation of a Grignard reagent.

The synthesis proceeds in two main steps:

Grignard Reagent Formation: 1-Bromo-2,4,5-trifluorobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2,4,5-trifluorophenylmagnesium bromide. ucalgary.ca

Carboxylation: The newly formed Grignard reagent is then reacted with a source of carbon dioxide, typically solid CO2 (dry ice). ucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2.

Acidification: The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound. ucalgary.cagoogle.com

A significant impurity in this reaction is the formation of 1,2,4-trifluorobenzene (B1293510), which arises from the Grignard reagent being quenched by trace amounts of water in the reaction medium. researchgate.net Another potential byproduct is a biphenyl (B1667301) compound, formed through a coupling reaction. ucalgary.ca

Sequential Halogen Exchange and Hydrolysis Routes

Alternative synthetic pathways can be designed through a sequence of halogen exchange and hydrolysis reactions, starting from different precursors. One such conceptual route could involve:

Diazotization: Starting with a substituted aniline, such as 2,3,4-trifluoroaniline, a diazotization reaction is performed using sodium nitrite (B80452) in a strong acid. This forms a diazonium salt intermediate.

Halogen Exchange: The diazonium group can then be replaced by a bromine atom using a Sandmeyer-type reaction with cuprous bromide or a Gattermann reaction. nist.gov For instance, the decomposition of decafluorodiazoaminobenzene in hydrobromic acid in the presence of cuprous bromide has been shown to yield bromopentafluorobenzene. nist.gov

Functional Group Conversion and Hydrolysis: If the precursor contains a group like a nitrile, it can be hydrolyzed to a carboxylic acid. For example, a process for preparing fluorinated benzoic acids involves the hydrolysis of an intermediate benzoyl halide, which is itself formed through fluorination steps. google.com Fluorodenitration, the nucleophilic substitution of a nitro group with fluoride, is also a viable industrial method for creating selectively fluorinated aromatics that can be further functionalized. rsc.org

These multi-step sequences offer flexibility in precursor selection but often require careful control over each step to ensure high yields and purities.

Industrial Process Optimization for Impurity Reduction

On an industrial scale, the synthesis of this compound, particularly via the Grignard route, requires stringent process control to minimize impurities and maximize yield and purity. google.com

Key optimization parameters include:

Reagent Quality: The use of highly anhydrous solvents and reagents is critical to prevent the premature quenching of the Grignard reagent, which leads to the formation of 1,2,4-trifluorobenzene as a major impurity. researchgate.net

Temperature Control: Grignard reactions are exothermic. Maintaining a controlled temperature during formation and carboxylation is essential to prevent side reactions, such as Wurtz coupling, which forms biphenyl impurities. ucalgary.ca

Reaction Time and Addition Rate: Slow and controlled addition of the haloaromatic precursor to the magnesium suspension helps to ensure a smooth initiation and reaction, preventing localized overheating.

Work-up Procedure: The extraction and purification steps are crucial for removing byproducts. The acidic work-up must effectively convert the carboxylate salt to the acid, while subsequent extractions separate the desired acid from non-polar impurities like the starting material and biphenyl byproducts. ucalgary.ca

Recent advancements in continuous flow synthesis using microreactors have shown promise for optimizing such reactions. A study on the synthesis of 2,4,5-trifluorobenzoic acid demonstrated that using a continuous flow system for the Grignard exchange and subsequent gas-liquid carboxylation resulted in a high yield and purity with a simplified workup, effectively controlling the formation of troublesome impurities. researchgate.net

Table 2: Common Impurities and Mitigation Strategies in the Grignard Synthesis

| Impurity | Formation Pathway | Mitigation Strategy |

| 1,2,4-Trifluorobenzene | Quenching of Grignard reagent by protic sources (e.g., water). researchgate.net | Use of anhydrous solvents and reagents; inert atmosphere. |

| Biphenyl derivatives | Homocoupling of the Grignard reagent (Wurtz-type reaction). ucalgary.ca | Strict temperature control; controlled addition rate. |

| Unreacted Starting Material | Incomplete Grignard formation or carboxylation. researchgate.net | Optimization of reaction time, temperature, and stoichiometry. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com

Key green chemistry considerations include:

Solvent Selection: Traditional fluorination and organometallic reactions often use polar aprotic solvents like DMF or toxic ethers. Research is actively exploring greener alternatives such as γ-valerolactone (GVL), cyclopentanone, or even water for certain reactions. wpmucdn.comtotalpharmaceuticaltopics.comresearchgate.net Ionic liquids are also being investigated as recyclable reaction media. totalpharmaceuticaltopics.com

Reagent Choice: Classic fluorination methods like the Swarts reaction employ hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (HF). tandfonline.com Newer methods, including those using Selectfluor® for electrophilic fluorination or photoredox catalysis, offer safer alternatives under milder conditions. wikipedia.org

Atom Economy: Synthetic routes are evaluated based on how efficiently they incorporate atoms from the reactants into the final product. Catalytic processes, such as the LMCT decarboxylative fluorination, are inherently more atom-economical than stoichiometric reactions.

Energy Efficiency: Photochemical methods that operate at room temperature using visible light offer a significant energy advantage over traditional syntheses that require high temperatures for extended periods. tandfonline.com

Process Intensification: The use of continuous flow technology, as mentioned for the Grignard synthesis, not only improves control and purity but can also lead to safer processes with smaller reactor volumes and reduced waste. researchgate.net

By integrating these principles, chemists aim to develop synthetic pathways that are not only efficient and robust but also environmentally sustainable. tandfonline.com

Chemical Transformations and Mechanistic Insights of 3 Bromo 2,5,6 Trifluorobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in 3-Bromo-2,5,6-trifluorobenzoic acid is significantly influenced by its substituents. The three electron-withdrawing fluorine atoms and the carboxyl group deactivate the ring towards electrophilic aromatic substitution. Conversely, these electron-withdrawing groups, particularly the fluorine atoms, activate the ring for nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In the case of this compound, the bromine atom is the most probable leaving group due to the weaker carbon-bromine bond compared to the carbon-fluorine bond. The fluorine atoms, especially those positioned ortho and para to the site of substitution, facilitate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) through their inductive and mesomeric effects.

While specific literature on the nucleophilic aromatic substitution of this compound is limited, the principles of SNAr on polyhalogenated aromatic compounds are well-established. It is anticipated that strong nucleophiles can displace the bromine atom, and potentially one of the fluorine atoms under more forcing conditions, to introduce new functionalities onto the aromatic core.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations, primarily at the C-Br bond.

Reactivity of Bromine-Substituted Trifluorobenzoic Acids in Coupling Reactions

The carbon-bromine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F and C-C bonds of the carboxylic acid group. In a typical palladium-catalyzed cycle, the oxidative addition of the palladium(0) catalyst into the C-Br bond is the initial and often rate-determining step.

Patents have cited the use of this compound in the synthesis of heterocyclyl pyrazolopyrimidine analogues, which are inhibitors of Janus kinase (JAK). google.tt This indicates its successful application in Suzuki-type cross-coupling reactions, where the bromine atom is replaced by a boronic acid or ester coupling partner.

Role of Electron-Withdrawing Fluorine Substituents in Reactivity Modulation

The three electron-withdrawing fluorine substituents on the benzene (B151609) ring play a crucial role in modulating the reactivity of the C-Br bond in cross-coupling reactions. These fluorine atoms increase the electrophilicity of the carbon atom attached to the bromine, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.

The general mechanism for a Suzuki cross-coupling reaction involving a polyhalogenated arene involves the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govwikipedia.orgnih.gov The electron-withdrawing nature of the fluorine atoms can enhance the rate of oxidative addition at the C-Br bond, making this compound a more reactive substrate compared to non-fluorinated bromo-aromatics.

Functional Group Interconversions and Derivatization

The carboxylic acid group of this compound provides a handle for a variety of functional group interconversions, allowing for the synthesis of a wide range of derivatives.

Carboxylic Acid Group Manipulations (e.g., Esterification, Amidation, Reduction, Decarboxylation)

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. These esters can serve as protecting groups or as intermediates for further transformations. google.com

Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amide. This transformation is fundamental in the synthesis of many biologically active molecules. google.tt

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting benzyl (B1604629) alcohol can then be used in subsequent synthetic steps.

Decarboxylation: While generally requiring harsh conditions, decarboxylation of benzoic acids can be achieved. For polyhalogenated benzoic acids, this transformation might be facilitated under specific catalytic conditions. A related process, the Hunsdiecker reaction, could be employed to convert the silver salt of the carboxylic acid to the corresponding aryl bromide via bromodecarboxylation, although this would be redundant given the existing bromine substituent.

Formation of Acyl Chlorides, Aldehydes, and Anhydrides

Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). These acyl chlorides are versatile intermediates for the synthesis of esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid. ambeed.com

Aldehydes: The carboxylic acid can be reduced to the corresponding aldehyde. This is often a two-step process involving the formation of an intermediate such as an acyl chloride or an ester, followed by a controlled reduction. For instance, the Rosenmund reduction of the acyl chloride or the reduction of an ester with a reagent like diisobutylaluminium hydride (DIBAL-H) can yield the aldehyde. Conversely, the aldehyde, 3-Bromo-2,5,6-trifluorobenzaldehyde, can be oxidized to form this compound. smolecule.com

Anhydrides: Anhydrides can be formed from the carboxylic acid, typically by reacting the corresponding acyl chloride with a carboxylate salt or by dehydration of the carboxylic acid at high temperatures, often with a dehydrating agent.

Table of Reaction Products from this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Alcohol, H+ | Ester | Esterification |

| This compound | Amine, Coupling Agent | Amide | Amidation |

| This compound | LiAlH4 or BH3 | (3-Bromo-2,5,6-trifluorophenyl)methanol | Reduction |

| This compound | SOCl2 or (COCl)2 | 3-Bromo-2,5,6-trifluorobenzoyl chloride | Acyl Halogenation |

| This compound | 1. SOCl22. H2, Pd/BaSO4 | 3-Bromo-2,5,6-trifluorobenzaldehyde | Reduction (Rosenmund) |

| This compound | Arylboronic acid, Pd catalyst, Base | Aryl-2,5,6-trifluorobenzoic acid | Suzuki Coupling |

Radical Chemistry of Polyfluoroarenes and Benzoic Acids

The radical chemistry of polyfluoroarenes, including benzoic acid derivatives, is a field of growing interest. These compounds can participate in a variety of radical reactions, often initiated by photolysis, thermolysis, or redox processes. The high electronegativity of fluorine atoms significantly influences the stability of radical intermediates and the pathways of radical reactions.

In the context of this compound, the presence of both bromine and fluorine atoms offers multiple potential sites for radical reactions. The C-Br bond is generally weaker than the C-F bond, suggesting that homolytic cleavage of the C-Br bond to form an aryl radical might be a favored initial step under certain radical conditions. However, the surrounding fluorine atoms can modulate this reactivity.

Radical reactions involving polyfluoroarenes can lead to substitution, dimerization, or other complex transformations. For instance, the reaction of polyfluoroarenes with various radical species can result in the displacement of a fluorine or other halogen atom. The specific outcome is often dependent on the nature of the radical, the reaction conditions, and the electronic properties of the polyfluoroarene.

Photocatalysis has emerged as a powerful tool for initiating radical transformations of polyfluoroarenes under mild conditions. researchgate.net Visible-light photoredox catalysis, in particular, can facilitate single-electron transfer (SET) processes with polyfluoroaromatic compounds, leading to the formation of radical ions that can undergo further reactions. nih.gov

For a molecule like this compound, a photocatalyst can either oxidize or reduce the aromatic ring, depending on the redox potential of the catalyst and the substrate. Reduction of the polyfluoroarene can lead to the formation of a radical anion, which may then fragment by loss of a halide ion (typically bromide or iodide) to generate an aryl radical. This aryl radical can then be trapped by a suitable reagent.

Alternatively, photocatalysis can be used to generate radicals from other starting materials, which then react with the polyfluoroarene. For example, photocatalytic decarboxylation of carboxylic acids can produce alkyl radicals that can add to the polyfluoroaromatic ring. nih.gov While the carboxylic acid group of this compound itself could potentially undergo decarboxylation, it is more likely to act as a directing group and an electronic modifier of the ring's reactivity towards other radicals.

Table 1: Examples of Photocatalytic Radical Reactions with Polyfluoroarenes

| Polyfluoroarene Substrate | Radical Source | Photocatalyst | Reaction Type | Product Type |

| Hexafluorobenzene | Alkyl Carboxylic Acid | Ir(ppy)3 | Decarboxylative Alkylation | Alkylpentafluorobenzene |

| Pentafluoropyridine | Amine | Ru(bpy)3Cl2 | C-H Functionalization | Aminotetrafluoropyridine |

| Octafluoronaphthalene | Thiol | Eosin Y | Thiolation | (Arylthio)heptafluoronaphthalene |

This table presents generalized examples of photocatalytic reactions with polyfluoroarenes to illustrate potential transformations analogous to those that could be explored with this compound.

The activation of strong C-F bonds is a significant challenge in organic synthesis. researchgate.net In radical reactions, C-F bond activation can occur through various mechanisms. One common pathway involves the formation of a radical anion, which weakens the C-F bond and facilitates fluoride (B91410) elimination. Photocatalysis is a particularly effective method for generating these radical anions from polyfluoroarenes. nih.govyoutube.com

Hydrogen Atom Transfer (HAT) is another fundamental process in radical chemistry. researchgate.netwikipedia.org In the context of polyfluoroarenes, HAT can be involved in both the generation of radicals and the termination of radical chains. capes.gov.br For example, a radical can abstract a hydrogen atom from a suitable donor to propagate a radical chain or to form a final product. sigmaaldrich.com

Computational and Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of polyfluoroaromatic compounds. nih.gov These studies provide valuable insights into reaction pathways, transition state structures, and the factors that control reactivity and selectivity.

For this compound, computational studies can be employed to model various potential transformations. This includes calculating the bond dissociation energies of the C-Br and C-F bonds to predict the most likely site of initial radical formation, mapping the potential energy surfaces for different reaction pathways, and identifying the lowest energy transition states.

A key application of computational chemistry is the prediction of reaction pathways and selectivity. nih.govnih.gov By calculating the activation energies for different possible reactions, chemists can predict which products are most likely to form under a given set of conditions. This is particularly important for multifunctional molecules like this compound, where multiple reaction sites are available.

For example, in a cross-coupling reaction, computational models can help predict whether the reaction will occur at the C-Br bond or at one of the C-F bonds. These models can also predict the regioselectivity of reactions, such as the preferred position of attack for an incoming radical or nucleophile. Machine learning models are also being developed to predict regioselectivity in the functionalization of heterocycles and other aromatic systems, which could be extended to complex molecules like the one . rsc.org

Table 2: Hypothetical Computational Data for Selectivity Prediction in a Radical Aromatic Substitution on a Polyhalogenated Benzene Ring

| Position of Radical Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Carbon bearing Bromine | 15.2 | Substitution of Bromine |

| Carbon bearing Fluorine (ortho to COOH) | 22.5 | Minor Product |

| Carbon bearing Fluorine (meta to COOH) | 20.8 | Side Product |

| Carbon bearing Fluorine (para to COOH) | 25.1 | Negligible Product |

This table is a hypothetical representation of how computational data could be used to predict the regioselectivity of a radical substitution reaction on a molecule like this compound. The values are for illustrative purposes only.

The substituents on an aromatic ring have a profound impact on its reactivity. In this compound, the combined electronic effects of the three fluorine atoms, the bromine atom, and the carboxylic acid group determine the electron density distribution in the ring and its susceptibility to attack by electrophiles, nucleophiles, or radicals.

Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). In polyfluorinated systems, the inductive effect generally dominates, leading to a highly electron-deficient (electrophilic) aromatic ring. The bromine atom also has a -I effect and a weaker +R effect. The carboxylic acid group is an electron-withdrawing group, both inductively and through resonance.

Computational methods can quantify these electronic effects by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. This information is crucial for understanding and predicting the reactivity of the molecule. For instance, the electron-deficient nature of the ring in this compound would make it a good candidate for nucleophilic aromatic substitution (SNAr) reactions, likely at the positions activated by the electron-withdrawing groups.

Concerted Metalation-Deprotonation (CMD) is a key mechanism in transition metal-catalyzed C-H activation reactions. It involves the simultaneous cleavage of a C-H bond and formation of a C-metal bond in a single transition state, often facilitated by a carboxylate or other basic ligand. The CMD mechanism is particularly relevant for the functionalization of arenes and heteroarenes catalyzed by late transition metals such as palladium.

While this compound has only one C-H bond, its activation via a CMD mechanism is a plausible transformation. The carboxylic acid group could potentially act as an internal directing group, facilitating the metalation of the adjacent C-H bond. Computational studies have been instrumental in elucidating the details of the CMD mechanism, including the structure of the key transition state and the role of the ligand and base. For polyhalogenated arenes, the electronic effects of the halogen substituents would be expected to influence the feasibility and kinetics of the CMD process.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Reactivity Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds in solution. The presence of fluorine atoms with a nuclear spin of 1/2 (¹⁹F) provides an additional NMR-active nucleus, which, along with proton (¹H) and carbon-13 (¹³C) NMR, offers a wealth of structural information.

The structural confirmation of 3-Bromo-2,5,6-trifluorobenzoic acid is achieved through the analysis of its ¹H and ¹⁹F NMR spectra. The ¹H NMR spectrum is expected to show a single resonance for the aromatic proton, which would be split by the adjacent fluorine atoms. The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected, one for each of the fluorine atoms at positions 2, 5, and 6. The coupling patterns and coupling constants between the fluorine atoms (J-coupling) and between the fluorine and hydrogen atoms provide definitive evidence for their relative positions on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H | 7.5 - 8.5 | multiplet |

| ¹⁹F (C2) | -130 to -140 | multiplet |

| ¹⁹F (C5) | -110 to -120 | multiplet |

| ¹⁹F (C6) | -140 to -150 | multiplet |

| ¹³C (C1) | 160 - 170 | multiplet |

| ¹³C (C2) | 145 - 155 (JC-F) | multiplet |

| ¹³C (C3) | 110 - 120 | multiplet |

| ¹³C (C4) | 125 - 135 | multiplet |

| ¹³C (C5) | 140 - 150 (JC-F) | multiplet |

| ¹³C (C6) | 140 - 150 (JC-F) | multiplet |

Note: The predicted values are based on the analysis of similar halogenated and fluorinated benzoic acids and are for illustrative purposes.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in studying the interactions between small molecules (ligands) and proteins. By isotopically labeling the protein with ¹⁵N, the ¹H-¹⁵N HSQC experiment provides a fingerprint of the protein's backbone amide groups.

Upon binding of a ligand like this compound to a ¹⁵N-labeled protein, changes in the chemical environment of the amino acid residues at the binding site are observed as chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum. This allows for the identification of the binding site and can provide information about the binding affinity. While no specific studies on this compound have been reported, this technique is widely used for studying the interactions of other fluorinated ligands with proteins.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Analysis

For this compound, the FTIR and Raman spectra are expected to show characteristic bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-C stretching), and the carbon-halogen bonds (C-F and C-Br stretching). A detailed study on the vibrational spectra of the closely related 2,3,6-trifluorobenzoic acid dimer using DFT calculations has been reported, which can serve as a basis for interpreting the spectra of this compound. nih.govdntb.gov.ua The presence of the bromine atom is expected to introduce additional vibrational modes and shift the frequencies of the existing bands.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Weak |

| C=O stretch (carboxylic acid) | 1680-1710 | 1680-1710 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| C-F stretch | 1100-1300 | 1100-1300 |

Note: These are expected ranges and the actual values can be influenced by intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the crystal structure of the related compound 2,3,6-trifluorobenzoic acid has been determined. nih.gov It is expected that this compound would also form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. The presence of the bulky bromine atom may influence the crystal packing and intermolecular interactions.

Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and purity of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for the separation and identification of components in a mixture.

For this compound (molecular weight 254.99 g/mol ), LC-MS or UPLC-MS analysis would be used to confirm its molecular weight by observing the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). chemicalbook.com The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can confirm the elemental composition. Furthermore, the chromatographic separation provides a measure of the compound's purity. Studies on the analysis of various fluorobenzoic acids in environmental samples using LC-MS/MS have demonstrated the sensitivity and specificity of this technique. researchgate.net

Surface-Sensitive Spectroscopies (e.g., XPS, AFM-IR) in Interfacial Phenomena Research

Surface-sensitive spectroscopic techniques are crucial for understanding the behavior of molecules at interfaces, which is important for applications in materials science and nanotechnology.

X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of atoms on a surface. For a thin film of this compound, XPS would be able to detect the presence of carbon, oxygen, fluorine, and bromine, and the binding energies of these elements would provide information about their chemical environment.

Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. This technique could be used to study the adsorption and self-assembly of this compound on a substrate with nanoscale resolution. While no specific studies on this compound are available, research on other benzoic acid derivatives has shown the utility of these techniques in characterizing self-assembled monolayers.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-bromo-4-fluorobenzoic acid |

Role of 3 Bromo 2,5,6 Trifluorobenzoic Acid As a Building Block in Advanced Material and Chemical Synthesis

Precursor in Quinolone Carboxylic Acid Derivative Synthesis

Quinolone and fluoroquinolone carboxylic acids are a significant class of synthetic antibacterial agents. mdpi.comnih.govnih.gov The core structure of these compounds is crucial for their biological activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.gov The synthesis of these complex molecules often relies on the use of appropriately substituted aromatic precursors.

A plausible synthetic pathway for utilizing 3-Bromo-2,5,6-trifluorobenzoic acid would likely involve its conversion to an acid chloride, followed by reaction with an appropriate amine and subsequent cyclization reactions to form the quinolone core. The bromine and fluorine substituents on the benzoic acid ring are critical as they can influence the electronic properties and bioavailability of the final antibiotic. A general process for preparing quinolone carboxylic acid intermediates from 2-(iodo, bromo or chloro)-3-fluoro-4-(fluoro or chloro)-phenyl carboxylic acid or its ester has been patented, highlighting the utility of such halogenated benzoic acids in this field. mdpi.com

| Starting Material | Key Transformation | Product Class | Significance |

| 5-chloro-2,3,4-trifluorobenzoic acid | Nitration, Reduction, Diazotization, Chlorination | Quinolone-3-carboxylic acid derivatives | Antibacterial agents |

| This compound | (Plausible) Conversion to acid chloride, amidation, cyclization | Quinolone carboxylic acid derivatives | Potential antibacterial agents |

Intermediate in the Development of Diphenylamines and Phenylaminobenzhydroxamic Acid Derivatives

Diphenylamines are an important class of compounds with applications ranging from antioxidants in industrial products to intermediates in the synthesis of pharmaceuticals and dyes. A common method for the synthesis of diphenylamines is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an aryl amine.

This compound is a suitable substrate for the Ullmann condensation. The presence of the bromine atom allows for the coupling reaction with an aromatic amine. For instance, the reaction of an ortho-haloaromatic carboxylic acid with an aromatic primary amine, followed by thermal decarboxylation, is a known method for producing diphenylamines. researchgate.net In a similar vein, this compound could be reacted with various anilines in the presence of a copper catalyst to yield N-phenylanthranilic acid derivatives. These derivatives are valuable intermediates themselves and can be further modified.

Furthermore, the synthesis of phenylaminobenzhydroxamic acid derivatives could also utilize this compound as a starting material. These compounds have been investigated for their biological activities. The synthesis would likely involve the initial formation of a diphenylamine (B1679370) intermediate via an Ullmann-type coupling, followed by the conversion of the carboxylic acid group to a hydroxamic acid.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Aniline (B41778) | Ullmann Condensation | N-(Trifluorobromophenyl)anthranilic acid |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Copper-catalyzed reaction | 4-Fluoro-2-(phenylamino)benzoic acid researchgate.net |

Application in Agrochemistry Product Development

Polyhalogenated aromatic compounds are frequently used in the development of agrochemicals such as herbicides, fungicides, and insecticides. The presence and specific placement of halogen atoms can significantly influence the biological activity, selectivity, and environmental persistence of these products.

While specific examples of agrochemicals derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are found in various active compounds. The combination of bromine and fluorine on a benzoic acid scaffold provides a template that can be elaborated into more complex structures with potential herbicidal or fungicidal properties. For example, the synthesis of novel herbicides has been reported from other halogenated benzoic acids. The development of nanocapsules for the controlled release of such active ingredients is also an area of active research in agrochemistry. researchgate.net

The general synthetic utility of halogenated benzoic acids in this field suggests that this compound is a valuable building block for the discovery and development of new agrochemical products. Its reactivity allows for its incorporation into a variety of molecular frameworks, enabling the exploration of new structure-activity relationships.

Integration into Polymer Science and Materials Development

Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constant, and optical transparency. These properties make them suitable for applications in microelectronics, aerospace, and advanced coatings. ibm.comibm.com

The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine. This compound, after conversion to a suitable monomer, could be incorporated into the backbone of polyimides. For example, it could be chemically modified to form a diamine or a dianhydride monomer. The presence of the fluorine atoms would be expected to enhance the desirable properties of the resulting polyimide, such as lowering the dielectric constant and improving solubility.

Research has shown that polyimides synthesized from fluorinated monomers, such as those derived from hexafluoroisopropylidene bis(phthalic anhydride) and various fluorinated diamines, exhibit superior properties. ibm.comibm.com For instance, the polycondensation of fluorene-containing dianhydrides with amide-bridged diamines has been shown to produce polyimides with high glass transition temperatures and good optical transparency. mdpi.com The incorporation of a monomer derived from this compound could lead to new polyimides with a unique combination of properties, potentially including flame retardancy due to the bromine content.

| Monomer Type 1 | Monomer Type 2 | Polymer Class | Key Properties |

| Fluorinated Dianhydride | Fluorinated Diamine | Fluorinated Polyimide | High thermal stability, low dielectric constant ibm.comibm.com |

| Fluorene-containing Dianhydride | Amide-bridged Diamine | Polyimide | High glass transition temperature, optical transparency mdpi.com |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, also known as linkers. nih.govgoogle.com The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF.

Carboxylic acids are commonly used as organic linkers in MOF synthesis. This compound, with its carboxylic acid group, can act as a linker to coordinate with metal centers. The presence of fluorine and bromine atoms on the linker can influence the properties of the MOF, such as its chemical stability, hydrophobicity, and catalytic activity.

In addition to acting as a primary linker, benzoic acid and its derivatives can also be used as "modulators" in MOF synthesis. Modulators are compounds that compete with the primary linker during the crystallization process, influencing the defect density and crystal morphology of the MOF. The use of fluorinated benzoic acids as modulators in the synthesis of rare-earth MOFs has been reported to induce the formation of new cluster types and framework topologies. mdpi.comnih.gov Therefore, this compound could be investigated as a modulator to tune the properties of known MOFs or to synthesize novel framework structures.

| MOF Component | Role of Benzoic Acid Derivative | Effect on MOF Properties |

| Organic Linker | Forms the framework structure | Influences porosity, stability, and functionality |

| Modulator | Controls defect formation and crystal growth | Modifies surface area, hydrophobicity, and catalytic sites |

Utility in Advanced Catalysis and Reaction Design

The unique electronic properties of fluorinated organic molecules make them valuable in the field of catalysis, both as ligands for metal catalysts and as catalysts themselves. The electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of adjacent functional groups.

This compound can be utilized in the design of new catalysts and catalytic reactions. For example, fluorinated benzoic acids have been explored as co-catalysts or additives in transition-metal-catalyzed C-H activation reactions. nih.govnih.gov The carboxylate group can act as a directing group, facilitating the selective functionalization of C-H bonds in the presence of a suitable metal catalyst, such as palladium or cobalt. The ortho C–H activation of benzoic acids with Pd(II) can lead to the formation of an oxapalladacycle, which can then participate in further transformations. rsc.org

The bromine atom in this compound also provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. google.com This allows for the synthesis of more complex molecules where the trifluorobenzoic acid moiety is coupled with other organic fragments, leading to the creation of novel ligands, materials, and biologically active compounds.

| Catalytic Application | Role of Fluorinated Benzoic Acid | Metal Catalyst (Example) |

| C-H Activation/Functionalization | Directing Group / Co-catalyst | Palladium, Cobalt nih.govnih.govrsc.org |

| Cross-Coupling Reactions | Substrate (Aryl Bromide) | Palladium google.com |

As a Transient Directing Group in C-H Activation

The functionalization of otherwise inert C-H bonds is a primary focus in modern chemical synthesis, aiming to reduce reaction steps and waste. A key challenge in this area is achieving positional selectivity. One of the most effective strategies to control selectivity is the use of directing groups that guide a catalyst to a specific C-H bond.

While the use of transient directing groups is a well-established concept for various substrates and catalysts, the specific application of this compound in this capacity is not extensively documented in current literature. However, its carboxylic acid moiety presents the potential for it to act as a transient directing group, possibly through coordination with a metal catalyst, in a suitable reaction system. The electronic impact of its fluorine and bromine substituents could further modulate its coordinating ability and influence the reactivity of the catalytic system.

Influence on Catalyst Systems and Reaction Efficiency

The efficiency and outcome of a catalytic reaction are highly dependent on the components of the catalyst system, which include the metal center, ligands, and any additives. This compound, with its combination of a carboxylic acid group and a polyhalogenated aromatic ring, has the potential to influence catalyst systems in several ways.

It could, for instance, act as a ligand or a co-catalyst. The carboxylate can coordinate to a metal center, and the electron-withdrawing fluorine atoms would significantly affect the electronic density of the metal, thereby tuning its catalytic activity. In some cases, carboxylic acids are used as proton sources or as promoters in catalytic cycles. The specific electronic nature of this compound could offer unique advantages in optimizing reaction rates and selectivity.

Although direct research detailing the influence of this compound on specific catalyst systems is limited, the principles of ligand-modified catalysis suggest that its distinct electronic and steric properties could be harnessed to enhance reaction efficiency and control selectivity in various transformations, including cross-coupling and C-H functionalization reactions.

Exploration in Molecular Recognition and Interfacial Phenomena

The controlled arrangement of molecules at interfaces is fundamental to the development of advanced materials for electronics, sensors, and coatings. Fluorinated benzoic acids have garnered attention in this area due to their ability to form well-ordered structures with unique surface properties.

Self-Assembled Monolayers of Fluorinated Benzoic Acids

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a substrate surface. Carboxylic acids are known to form robust SAMs on various metal and metal oxide surfaces. The introduction of fluorine atoms into the molecular structure can significantly alter the properties of the resulting monolayer.

Research on other fluorinated benzoic acids, such as 4-trifluoromethyl benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, has shown that they form dense, hydrophobic monolayers. The high electronegativity of fluorine atoms can lead to strong intermolecular repulsive forces, which can promote the formation of highly ordered, crystalline-like structures. These fluorinated SAMs often exhibit increased thermal and chemical stability compared to their non-fluorinated counterparts.

While the specific use of this compound for SAM formation is not widely reported, its structure suggests it would be a promising candidate for creating functional surfaces. The combination of the carboxylic acid headgroup for surface anchoring and the trifluorinated phenyl ring as the tail group would likely result in the formation of a densely packed, hydrophobic monolayer. The presence of the bromine atom could offer an additional site for further chemical modification after the SAM has been formed.

Applications in Atomic Layer Deposition (ALD) Inhibition

Area-selective atomic layer deposition (AS-ALD) is a cutting-edge technique for the fabrication of nanoscale electronic devices. This "bottom-up" approach relies on the use of molecular inhibitors that passivate a surface to prevent ALD film growth in specific areas. SAMs are commonly employed as these inhibiting layers.

The effectiveness of an inhibitor is linked to its ability to form a dense, defect-free monolayer that can block the diffusion of ALD precursors to the substrate. Fluorinated SAMs have demonstrated excellent potential as ALD inhibitors. Studies have shown that SAMs derived from fluorinated benzoic acids can effectively block the deposition of materials like cobalt. google.tt The enhanced blocking ability of these fluorinated SAMs is attributed not just to increased hydrophobicity, but also to the specific coordination chemistry at the interface. google.tt

Given the successful application of other fluorinated benzoic acids as ALD inhibitors, it is highly probable that this compound could serve a similar function. A SAM of this molecule would be expected to create a low-energy, passive surface that resists the chemisorption of ALD precursors, thus enabling selective deposition on non-passivated areas of a substrate.

Role in Drug Discovery and Development (as a synthetic intermediate for active pharmaceutical ingredients, APIs)

Halogenated organic compounds are of immense importance in medicinal chemistry, as the introduction of halogens can significantly modulate the metabolic stability, binding affinity, and bioavailability of a drug molecule. This compound serves as a valuable starting material in the synthesis of complex pharmaceutical compounds.

One notable application is its use as a key intermediate in the preparation of novel Janus kinase (JAK) inhibitors. A patent for heterocyclyl pyrazolopyrimidine analogues, which are investigated as JAK inhibitors, explicitly lists this compound as a reactant. In the described synthetic route, the carboxylic acid is likely converted to an acyl chloride or activated in another way to react with an amine on the core scaffold, incorporating the 3-bromo-2,5,6-trifluorophenyl moiety into the final molecule.

The data below highlights the role of this compound as a synthetic intermediate.

| Target Compound Class | Therapeutic Target | Role of this compound |

| Heterocyclyl pyrazolopyrimidine analogues | Janus kinase (JAK) | Starting material for introducing the 3-bromo-2,5,6-trifluorophenyl group. |

This application underscores the importance of this compound as a building block in the construction of potential new medicines. The specific substitution pattern of this molecule provides a unique structural motif that can be exploited by medicinal chemists to fine-tune the pharmacological properties of a drug candidate.

Biodegradation and Environmental Fate Studies of Polyfluorinated Benzoic Acids General Class

In Situ Decay Mechanisms under Anaerobic Conditions

Under anaerobic conditions, the biodegradation of halogenated benzoic acids is a recognized process, often occurring in sediments and soils. oup.comnih.gov A key mechanism is reductive dehalogenation, where the halogen substituent is removed from the aromatic ring. oup.com This process is often the initial step in the metabolic pathway and requires a source of reducing equivalents, with the halogenated compound serving as an electron acceptor. oup.com

Denitrifying conditions have been shown to support the degradation of various monochlorinated, brominated, and iodinated benzoic acids. oup.comnih.gov In these environments, the degradation of the benzoic acid is coupled to the reduction of nitrate. oup.com Studies have demonstrated that for some isomers, the removal of the halogen is stoichiometric, indicating a complete dehalogenation step during metabolism. oup.comnih.gov For instance, cultures enriched on 3-chlorobenzoate (B1228886) were found to also degrade 3-bromobenzoate. oup.com Similarly, photoheterotrophic bacteria have been identified that can utilize 3-chlorobenzoate or 3-bromobenzoate as their sole growth substrate anaerobically in the presence of light. nih.govoup.com

While the C-F bond is the strongest of the carbon-halogen bonds, making fluorinated compounds generally more resistant to degradation, microbial defluorination is possible. nih.govmdpi.com The metabolism of polyfluorinated compounds may not involve direct C-F bond cleavage but rather the metabolic activation of adjacent atoms, which in turn makes the C-F bond more susceptible to cleavage. mdpi.com The complete mineralization to CO2 has been observed for some chlorinated benzoic acids under denitrifying conditions. oup.com

Interactive Table: Anaerobic Degradation of Halogenated Benzoic Acids

| Compound | Condition | Observation | Reference |

|---|---|---|---|

| 3-Chlorobenzoate | Denitrifying | Rapidly depleted upon refeeding in enrichment cultures. oup.comnih.gov | oup.comnih.gov |

| 4-Chlorobenzoate | Denitrifying | Readily degraded within 2-4 weeks in enrichment cultures. nih.gov | nih.gov |

| 2-Chlorobenzoate | Denitrifying | Slowly metabolized and only observed in a few sites. nih.gov | nih.gov |

| 3-Bromobenzoate | Denitrifying (3-CB culture) | Degraded within 6 days. oup.com | oup.com |

| 4-Bromobenzoate | Denitrifying (4-CB culture) | Utilized with stoichiometric release of bromide. oup.com | oup.com |

| 3-Fluorobenzoate | Denitrifying (3-CB culture) | Not utilized within 10 days. oup.com | oup.com |

| 4-Fluorobenzoate | Denitrifying (4-CB culture) | Not degraded within 10 days. oup.com | oup.com |

Microbial Community Interactions in Degradation Processes

The degradation of polyfluorinated and halogenated benzoic acids is typically carried out by microbial consortia rather than single microbial species. oup.comnih.gov These communities can exhibit diverse metabolic capabilities. For example, denitrifying enrichment cultures have been successfully established from various sediment and soil sources to degrade monochlorinated benzoic acids. nih.gov These consortia are capable of using the halogenated benzoic acid as the sole source of carbon and energy. oup.comnih.gov

Specific bacterial species have been identified in these degradation processes. Photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have been isolated and shown to grow on 3-chlorobenzoate and 3-bromobenzoate under anaerobic conditions in the light. nih.govoup.com In the context of other per- and polyfluoroalkyl substances (PFAS), which share structural similarities in terms of fluorine content, various microbial populations have been implicated in their degradation. For instance, in aerobic degradation of certain PFAS precursors, ammonia-oxidizing populations of Proteobacteria, Nitrospirota, and Archaea have shown significant increases. goldschmidt.info Under anaerobic conditions, sulfate-reducers such as Desulfosporosinus have been linked to the removal of perfluorooctane (B1214571) sulfonate (PFOS), suggesting a potential role for desulfonation in initiating biodegradation. usgs.gov

The interaction within the microbial community is crucial. In some methanogenic consortia that degrade 3-chlorobenzoate, the process involves a dehalogenating bacterium (Desulfomonile tiedjei), a benzoate (B1203000) oxidizer, and a methanogen. oup.com This highlights the syntrophic relationships necessary for the complete breakdown of these compounds. The study of these microbial communities is essential for developing bioremediation strategies for environments contaminated with halogenated organic compounds. nih.govnih.gov

Implications for Environmental Tracers and Contaminant Transport

Several fluorinated benzoic acids, such as pentafluorobenzoic acid (PFBA) and various trifluoromethylbenzoic acids, are utilized as effective soil and groundwater tracers. nmt.edu Their utility as tracers stems from their stability, low sorption to soil particles, and the ability to be detected at very low concentrations. nmt.edunih.gov They are considered conservative tracers, meaning they are assumed to move with water without reacting or being retarded.

However, the potential for biodegradation, even if slow, has significant implications for their use as tracers. If these compounds degrade over the timescale of a tracer test, their concentration will decrease, leading to inaccurate estimations of groundwater flow paths, velocities, and contaminant transport. nmt.edu For example, some studies have noted evidence of degradation for m-TFMBA and o-TFMBA over a 10-month experiment. nmt.edu

Understanding the conditions under which these tracers might degrade is therefore critical for the correct interpretation of tracer studies. nmt.eduntis.gov The very stability that makes them good tracers also means they can be persistent in the environment. nih.gov The study of their transport and fate provides a valuable analogue for predicting the environmental behavior of other persistent organic pollutants. nih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), allows for the detection of a wide range of fluorobenzoate tracers and their potential degradation products in environmental samples. nih.gov

Future Research Trajectories and Emerging Trends

Sustainable and Green Chemistry Approaches for Fluorinated Benzoic Acid Synthesis

The synthesis of fluorinated benzoic acids, including 3-Bromo-2,5,6-trifluorobenzoic acid, is traditionally reliant on methods that may involve hazardous reagents and generate significant waste. The future of its production is geared towards the adoption of green chemistry principles to enhance sustainability. Key areas of research include the development of solvent-free reaction conditions and the use of renewable resources.

One promising approach is the use of solvent-free or solid-state reactions. For instance, the synthesis of benzilic acid has been demonstrated using a solvent-free grinding method with sodium hydroxide, which is more environmentally friendly and atom-efficient compared to conventional methods. wjpmr.com Similar strategies could be explored for the synthesis of this compound, potentially reducing the reliance on volatile and often toxic organic solvents.

Furthermore, the utilization of renewable feedstocks is a cornerstone of green chemistry. Research into the conversion of lignin-based benzoic acid derivatives into active pharmaceutical ingredients (APIs) highlights a sustainable pathway for producing functionalized benzoic acids. rsc.org Future investigations could focus on developing routes to produce fluorinated and brominated benzoic acids from bio-based precursors, thereby reducing the carbon footprint of their synthesis. The principles of waste minimization and recycling of reagents and catalysts, which are central to green chemistry, will also be crucial in developing more sustainable production processes for this compound. jddhs.com

Table 1: Green Chemistry Approaches for Benzoic Acid Synthesis

| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Potential for this compound |

| Solvent-Free Reactions | Grinding method for benzilic acid synthesis. wjpmr.com | Development of solid-state synthesis routes to minimize solvent waste. |

| Renewable Feedstocks | Use of lignin-based derivatives for API synthesis. rsc.org | Exploration of bio-based precursors for the aromatic ring. |

| Waste Minimization | Recycling of catalysts and solvents in pharmaceutical synthesis. jddhs.com | Designing processes with high atom economy and recyclable reagents. |

Chemoenzymatic Synthesis and Biocatalysis for Selective Transformations

The selective functionalization of polyhalogenated aromatic compounds is a significant challenge in synthetic chemistry. Biocatalysis, utilizing enzymes or whole microorganisms, offers a powerful tool for achieving high selectivity under mild reaction conditions. jddhs.com For this compound, chemoenzymatic approaches could enable precise modifications that are difficult to achieve with traditional chemical methods.

Enzymes, due to their inherent specificity, can catalyze reactions at specific positions on the aromatic ring, reducing the formation of unwanted byproducts. jddhs.com Future research could focus on identifying or engineering enzymes that can selectively act on the this compound scaffold. For example, enzymes could be used to introduce or modify functional groups, or to resolve racemic mixtures to yield enantiomerically pure products, which is particularly important in the pharmaceutical industry.

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, provides a versatile strategy. A chemical synthesis could be used to construct the basic this compound core, followed by enzymatic transformations to introduce chirality or other specific functionalities. This approach leverages the efficiency of chemical synthesis with the high selectivity of biocatalysis.

Advanced Functional Material Design Incorporating Polyfluorinated Benzoic Acid Scaffolds

The incorporation of fluorinated motifs into polymers and other materials can impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics. Polyfluorinated compounds, including perfluorooctanoic acid (PFOA), have been extensively used in the production of a wide range of materials. acs.org this compound, with its combination of fluorine and bromine atoms and a carboxylic acid handle, is a promising building block for the design of advanced functional materials.

The carboxylic acid group allows for the straightforward incorporation of the molecule into polymer chains through esterification or amidation reactions. This could lead to the development of novel poly(benzoic acid) derivatives with tailored properties. google.com For instance, the presence of multiple fluorine atoms can enhance the thermal stability and chemical resistance of the resulting polymer. The bromine atom provides a site for further functionalization, such as cross-linking or the introduction of other functional groups through cross-coupling reactions.

Furthermore, benzoic acid and its derivatives have been shown to be segregated within the crystalline cavities of polymers like syndiotactic polystyrene (sPS), where they can exist as isolated molecules rather than dimers. mdpi.com This suggests that this compound could be incorporated into polymer matrices as a functional additive, potentially influencing the material's physical or chemical properties. Future research in this area will likely focus on synthesizing and characterizing new polymers and materials that leverage the unique combination of functionalities present in this compound.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers | As a monomer in poly(benzoic acid) derivatives. google.com | Enhanced thermal stability, chemical resistance, tailored electronic properties. |

| Functional Additives | Segregated within polymer cavities. mdpi.com | Modification of polymer's physical or chemical properties. |

| Hybrid Materials | As a building block for hybrid organic-inorganic materials. | Unique optical, electronic, or catalytic properties. |

Development of Novel Reaction Methodologies for Enhanced Functionalization

The development of new synthetic methods to selectively functionalize polyhalogenated aromatic compounds is a continuous area of research. For this compound, future work will likely focus on novel reaction methodologies that can selectively target the C-Br bond, the C-F bonds, or the carboxylic acid group, as well as the activated C-H positions on the aromatic ring.

One emerging area is the use of benzoic acid as a mediator in chemical reactions. For example, benzoic acid has been shown to mediate the 1,4-addition of N,N-disubstituted aminomalononitriles to substituted propiolaldehydes, leading to the formation of 3-dicyanovinylindoles in a metal-free one-pot strategy. acs.org This suggests that this compound could potentially act as a catalyst or mediator in various organic transformations.

The nucleophilic aromatic substitution (SNAr) of fluorine atoms is a common reaction for polyfluorinated aromatic compounds. mdpi.com Future research could explore novel SNAr reactions on this compound with a variety of nucleophiles to generate a library of new derivatives with diverse functionalities. Additionally, modern cross-coupling reactions could be employed to selectively functionalize the C-Br bond, providing access to a wide range of biaryl compounds and other complex architectures. The development of these new reaction methodologies will be crucial for unlocking the full synthetic potential of this compound as a versatile building block.

Q & A

How can researchers optimize the synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid to improve yield and purity?

Basic Research Question

A common challenge in synthesizing halogenated benzoic acids is controlling regioselectivity and minimizing side reactions. For this compound, a two-step approach is often employed:

Electrophilic halogenation : Bromination of a fluorinated benzoic acid precursor using Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 60–80°C).

Purification : Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product.

Key parameters include stoichiometric control of brominating agents and monitoring reaction progress via TLC or HPLC. Evidence from analogous compounds (e.g., 3-Bromo-5-iodobenzoic acid) suggests that avoiding excess bromine and using inert atmospheres reduces decomposition .

What analytical techniques are critical for resolving structural ambiguities in this compound?

Basic Research Question

Structural confirmation requires a combination of:

- NMR spectroscopy : ¹⁹F NMR is essential to distinguish between fluorine atoms in different positions (δ ~ -110 to -160 ppm for aromatic fluorines). ¹H NMR can resolve splitting patterns from adjacent substituents .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M-H]⁻ at m/z ~ 258.93) and identifies fragmentation patterns .

- X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. SHELXL refinement (via SHELX software) is widely used for small-molecule crystallography, particularly for halogenated aromatics .

How can researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Question